![molecular formula C72H14O2 B1661922 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester CAS No. 160848-22-6](/img/no-structure.png)

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

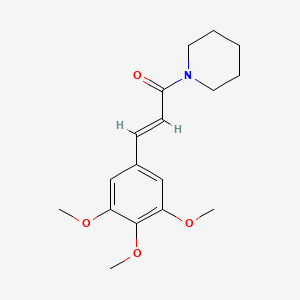

This compound, also known as PCBM, is a solubilized version of the buckminsterfullerene, C60 . It is one of the most commonly used electron-accepting materials in organic photovoltaic devices .

Molecular Structure Analysis

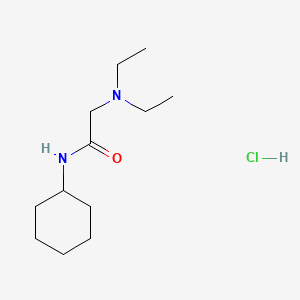

The molecular formula of this compound is C72H14O2 . It is a derivative of fullerene, a molecule composed entirely of carbon, in the form of a hollow sphere, ellipsoid, tube, and many other shapes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 911 g/mol . The HOMO (Highest Occupied Molecular Orbital) level is -6.1 eV, and the LUMO (Lowest Unoccupied Molecular Orbital) level is -3.7 eV .Scientific Research Applications

Organic Photovoltaic Devices

This compound is one of the most commonly used electron accepting materials in organic photovoltaic devices . Its solubility makes it a desirable choice when higher concentrations of the acceptor unit are required .

Improved Film Morphology

The longer carbon chain of this compound makes it more compatible with polymers. This compatibility allows for better control of phase separations, resulting in improved film morphology and higher performing OPV devices .

Perovskite Solar Cells

This compound has been a popular candidate for perovskite solar cell applications . Its unique properties can enhance the efficiency of these solar cells.

Research and Development

This compound is used in scientific research and development. Its unique structure and properties make it an interesting subject for study in fields like materials science, chemistry, and nanotechnology .

Synthesis of Other Compounds

This compound can also be used as a starting material or intermediate in the synthesis of other fullerene derivatives .

Safety And Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester' involves the addition of a butanoic acid and a phenyl group to a fullerene molecule. This is achieved through a series of reactions that involve the use of various reagents and catalysts.", "Starting Materials": [ "Fullerene C60", "Butanoic acid", "Phenylmagnesium bromide", "Methyl iodide", "Lithium aluminum hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Toluene", "Chloroform" ], "Reaction": [ "1. Fullerene C60 is reacted with lithium aluminum hydride in diethyl ether to form a fullerene hydride intermediate.", "2. The fullerene hydride intermediate is then reacted with sodium borohydride in ethanol to form a fullerene alcohol intermediate.", "3. The fullerene alcohol intermediate is then reacted with hydrochloric acid to form a fullerene chloride intermediate.", "4. The fullerene chloride intermediate is then reacted with sodium hydroxide in water to form a fullerene carboxylic acid intermediate.", "5. Butanoic acid is then reacted with the fullerene carboxylic acid intermediate in the presence of a catalyst to form the desired compound.", "6. Phenylmagnesium bromide is reacted with methyl iodide in toluene to form phenylmethyl magnesium iodide.", "7. The phenylmethyl magnesium iodide is then reacted with the fullerene carboxylic acid intermediate in the presence of a catalyst to form the desired compound.", "8. The final compound is purified using various techniques such as column chromatography and recrystallization." ] } | |

CAS RN |

160848-22-6 |

Product Name |

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester |

Molecular Formula |

C72H14O2 |

Molecular Weight |

910.9 |

InChI |

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3 |

InChI Key |

FIGVSQKKPIKBST-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)

![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)

![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)